molecular formula C10H11ClO3S B7848412 Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate

Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate

Cat. No.: B7848412
M. Wt: 246.71 g/mol
InChI Key: XCDTWDKIKLHGFN-UHFFFAOYSA-N
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Description

Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate is a specialized ester compound featuring a thiophene ring substituted with a chlorine atom at the 2-position and a 5-oxovalerate methyl ester moiety. This structure combines the electron-withdrawing properties of the chloro group with the aromatic heterocyclic nature of thiophene, making it a valuable intermediate in organic synthesis and pharmaceutical research. It is primarily utilized as a building block for synthesizing more complex molecules, particularly in drug discovery and agrochemical development .

Properties

IUPAC Name

methyl 5-(5-chlorothiophen-2-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDTWDKIKLHGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate typically involves the reaction of 2-chloro-5-thiophenecarboxylic acid with methyl 5-oxovalerate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, chlorination, and thiophene ring formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Researchers study the compound’s effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 5-(2-chloro-5-thienyl)-5-oxovalerate can be contextualized by comparing it to analogous 5-oxovalerate esters and related derivatives. Key comparisons include:

Substituent Effects on Aromatic Rings

  • Ethyl 5-(3-Chloro-4-Methylphenyl)-5-Oxovalerate (CAS 57992-89-9) Structure: Substituted phenyl ring with a chloro group at the 3-position and a methyl group at the 4-position. Molecular Formula: C₁₄H₁₇ClO₃; Molecular Weight: 268.74 g/mol . Key Differences: The phenyl ring lacks the sulfur atom present in thiophene, reducing aromatic electron delocalization and altering reactivity. Applications: Used in pharmaceutical intermediates, with a density of 1.142 g/cm³ and predicted boiling point of 387.8°C .
  • Ethyl 5-(2,5-Dimethoxyphenyl)-5-Oxovalerate (CAS 898758-29-7) Structure: Phenyl ring substituted with methoxy groups at the 2- and 5-positions. Molecular Formula: C₁₅H₂₀O₅; Molecular Weight: 280.32 g/mol . Key Differences: Methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro group in the thienyl derivative. This difference impacts electronic properties and solubility.

Chain Modifications and Metabolic Stability

  • Methyl 5-Chloro-5-Oxovalerate (CAS 1501-26-4)

    • Structure : Linear 5-oxovalerate chain with a chlorine atom directly on the carbonyl carbon.
    • Molecular Formula : C₆H₉ClO₃; Molecular Weight : 164.59 g/mol .
    • Key Differences : Absence of an aromatic ring reduces conjugation and alters reactivity. The chlorine atom enhances electrophilicity, making it more reactive in nucleophilic acyl substitution reactions.
    • Applications : Widely used in organic synthesis for agrochemicals and dyestuffs .
  • Ethyl 5-(4-Fluorophenyl)-5-Oxovalerate (CAS 342636-36-6) Structure: Fluorine-substituted phenyl ring. Molecular Formula: C₁₃H₁₅FO₃; Molecular Weight: 238.25 g/mol . Key Differences: Fluorine’s strong electronegativity increases metabolic stability compared to chlorine. The smaller atomic size of fluorine reduces steric effects. Applications: Potential use in CNS-targeting drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Data Tables for Comparative Analysis

Table 1: Physical-Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound Not reported Not reported Not reported Not reported
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate C₁₄H₁₇ClO₃ 268.74 387.8 (predicted) 1.142
Methyl 5-chloro-5-oxovalerate C₆H₉ClO₃ 164.59 Not reported Not reported
Ethyl 5-(4-fluorophenyl)-5-oxovalerate C₁₃H₁₅FO₃ 238.25 Not reported Not reported

Biological Activity

Methyl 5-(2-chloro-5-thienyl)-5-oxovalerate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈ClO₃S
  • Molecular Weight : 223.67 g/mol
  • CAS Number : 1501-26-4

This compound acts primarily as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme critical for triglyceride synthesis and lipid metabolism. Inhibition of DGAT can lead to altered lipid profiles and has implications for conditions such as obesity and diabetes.

Key Findings:

  • Inhibition of DGAT : Studies indicate that compounds similar to this compound effectively inhibit DGAT, leading to reduced triglyceride accumulation in adipocytes .
  • Anti-inflammatory Properties : Research suggests that the compound may exhibit anti-inflammatory effects, potentially through modulation of lipid metabolism pathways .

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing several therapeutic potentials:

1. Anticancer Activity

  • In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • The mechanism involves the activation of caspase pathways, leading to programmed cell death.

2. Antimicrobial Activity

  • Preliminary studies indicate that this compound exhibits antimicrobial properties against certain strains of bacteria, including both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values suggest moderate effectiveness, warranting further investigation into its use as an antimicrobial agent.

3. Neuroprotective Effects

  • Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

A study involving human breast cancer cell lines treated with this compound showed a significant reduction in cell viability compared to control groups. The study reported a dose-dependent response with IC50 values indicating effective concentrations for inducing apoptosis.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties against Staphylococcus aureus and E. coli, the following MIC values were obtained:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
E. coli20

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